2-(Prop-2-en-1-yloxy)ethan-1-amine
Description
Contextualization within Allyl Ether and Amino Chemistry
The chemical reactivity and utility of 2-(Prop-2-en-1-yloxy)ethan-1-amine are best understood by examining its constituent functional groups: the allyl ether and the primary amine.
Allyl Ether Group: The allyl group (CH₂=CH-CH₂–) is a cornerstone in organic synthesis. Allyl ethers are frequently employed as protecting groups for alcohols due to their general stability under a wide range of acidic and basic conditions. This stability allows for chemical modifications on other parts of a molecule without affecting the protected alcohol. The allyl group can be cleaved under specific, mild conditions, often involving palladium or rhodium catalysts, which ensures that the rest of the molecule remains intact during deprotection. Furthermore, the double bond in the allyl group is susceptible to a variety of addition reactions and can participate in powerful C-C bond-forming reactions like the Tsuji-Trost reaction. nih.gov
Amino Group: Primary amines (–NH₂) are fundamental to organic and medicinal chemistry. They are prevalent in a vast array of natural products, pharmaceuticals, and agrochemicals. glpbio.com The nitrogen atom's lone pair of electrons makes the amine group both basic and nucleophilic, allowing it to react with a wide variety of electrophiles, such as aldehydes, ketones, and acyl chlorides. This reactivity is central to the formation of amides, imines, and sulfonamides—key linkages in biological systems and synthetic materials. glpbio.com The synthesis of allylic amines, in particular, is an active area of research as they are precursors to many biologically active compounds. nih.gov
The compound this compound combines these two powerful functionalities. This dual nature allows it to act as a molecular "bridge," where the amine can be used as a point of attachment or reaction, while the allyl group remains available for subsequent transformations, such as polymerization or cross-linking.
Significance in Advanced Organic Synthesis and Materials Science
The bifunctional character of this compound makes it a molecule of significant interest in the design of complex synthetic targets and functional materials.
In Advanced Organic Synthesis: In multi-step synthesis, this compound can serve as a versatile intermediate. The primary amine can be readily converted into a wide range of other functional groups or used to connect to a larger molecular scaffold. For instance, it can undergo acylation to form an amide, which can then be part of a larger, more complex molecule. The allyl ether, meanwhile, can be carried through several synthetic steps as a stable protecting group, or its double bond can be used for further elaboration, for example, through hydroboration-oxidation to yield a primary alcohol. The synthesis of complex allylic amines is crucial for producing certain chiral compounds and peptide isosteres. rsc.org
In Materials Science: The structure of this compound is particularly well-suited for polymer chemistry and the creation of functional materials.
Monomer Synthesis: It can act as a functional monomer in polymerization reactions. The amine group can react with monomers like epoxides or acid chlorides to become part of a polymer backbone, leaving the allyl group as a pendant side chain.
Polymer Functionalization: These pendant allyl groups along the polymer chain are available for post-polymerization modification. A key reaction is thiol-ene chemistry, where a thiol-containing molecule can be attached to the allyl double bond, allowing for the grafting of various functionalities onto the polymer surface. This is a common strategy for creating functional coatings, hydrogels, and resins.
Cross-linking Agent: The ability of the allyl group to participate in free-radical polymerization makes the molecule a potential cross-linking agent. When added to a polymerizing mixture, it can form bridges between polymer chains, enhancing the mechanical strength and thermal stability of the resulting material. The polymerization of allylic amines is a known method to produce functional polymers. google.com Research into amine-functionalized polymers has shown their utility in creating membranes for applications like CO2 capture, where the amine groups facilitate gas separation. researchgate.net
While specific research focusing exclusively on the polymerization of this compound is not widely documented, the principles of polymer chemistry strongly support its potential in these areas. For example, related structures like Bis-(2-allyloxy-ethyl)-amine are noted for their potential as monomers or crosslinking agents in polymer synthesis. The combination of a reactive amine and a polymerizable allyl group in one molecule provides a powerful tool for materials scientists designing advanced polymers with tailored properties.
Properties
IUPAC Name |
2-prop-2-enoxyethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-2-4-7-5-3-6/h2H,1,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHBLZQBIVURPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00293975 | |
| Record name | 2-(prop-2-en-1-yloxy)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00293975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43081-82-9 | |
| Record name | NSC93250 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93250 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(prop-2-en-1-yloxy)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00293975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(prop-2-en-1-yloxy)ethan-1-amine | |
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Synthetic Methodologies for 2 Prop 2 En 1 Yloxy Ethan 1 Amine and Its Analogues/derivatives
Classical and Conventional Synthetic Routes
Traditional approaches to synthesizing 2-(prop-2-en-1-yloxy)ethan-1-amine and related structures often rely on well-established reactions that are dependable, though they may lack the efficiency and stereoselectivity of more modern methods.
Nucleophilic Substitution Approaches (e.g., Williamson Ether Synthesis Adaptations)
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. This S(_N)2 reaction involves an alkoxide ion reacting with a primary alkyl halide. wikipedia.orgbyjus.com To synthesize this compound, this method can be adapted by reacting the sodium salt of 2-aminoethanol (ethanolamine) with allyl chloride.
The reaction begins with the deprotonation of ethanolamine (B43304) using a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. youtube.comyoutube.com This alkoxide then acts as a nucleophile, attacking the electrophilic carbon of allyl chloride and displacing the chloride leaving group to form the desired ether. byjus.commasterorganicchemistry.com
Reaction Scheme: HOCH(_2)CH(_2)NH(_2) + NaH → NaOCH(_2)CH(_2)NH(_2) + H(_2) NaOCH(_2)CH(_2)NH(_2) + CH(_2)=CHCH(_2)Cl → CH(_2)=CHCH(_2)OCH(_2)CH(_2)NH(_2) + NaCl
While straightforward, this method can have limitations. For instance, the choice of base is critical to avoid competing reactions. youtube.com Additionally, the S(_N)2 mechanism works best with primary alkyl halides; secondary and tertiary halides are more prone to elimination reactions. masterorganicchemistry.com
Reaction of Propylene (B89431) Oxide with Ethan-1-amine
Another conventional route involves the ring-opening of an epoxide, such as propylene oxide, with an amine. wikipedia.org In this case, reacting propylene oxide with ethanolamine can lead to the formation of a secondary alcohol, which can then be further functionalized.
The reaction of propylene oxide with an amine typically occurs in substance at temperatures between 30°C and 75°C. google.com The nucleophilic amine attacks one of the carbon atoms of the epoxide ring, leading to its opening and the formation of a β-amino alcohol. The regioselectivity of the attack depends on the reaction conditions (acidic or basic catalysis). Under basic or neutral conditions, the amine will preferentially attack the less substituted carbon atom.
Reaction Scheme (Potential Pathway): CH(_3)CH(O)CH(_2) + HOCH(_2)CH(_2)NH(_2) → HOCH(CH(_3))CH(_2)OCH(_2)CH(_2)NH(_2)
It is important to note that this reaction yields an isomer of the target compound and would require subsequent steps to introduce the prop-2-en-1-yl group. Propylene oxide itself is a chiral molecule and is typically used as a racemic mixture. acs.org
Advanced and Stereoselective Synthesis
Modern synthetic strategies offer greater control over the stereochemistry and efficiency of the synthesis of amino ethers and their derivatives. These methods often employ metal catalysts and explore novel reaction pathways.
Catalytic Allylic Amination Strategies (e.g., Molybdenum-catalyzed, Nickel-catalyzed)
Catalytic allylic amination has emerged as a powerful tool for the formation of C-N bonds. Molybdenum and nickel catalysts have shown significant promise in this area.
Molybdenum-Catalyzed Allylic Amination: Molybdenum complexes, such as those derived from Mo(CO)(_6), can catalyze the allylic amination of allylic carbonates with various amines. organic-chemistry.org These reactions often proceed with high regioselectivity and can be performed in environmentally friendly solvents like ethanol. organic-chemistry.org The catalyst can often be recycled, adding to the sustainability of the process. organic-chemistry.org Recent studies have demonstrated the use of molybdenum catalysts for the amination of allylic alcohols, providing a direct route to allylic amines. organic-chemistry.org Dioxomolybdenum(VI) complexes have also been shown to catalyze the allylic amination of alkenes with hydroxylamines, characterized by high regioselectivity due to double bond migration. electronicsandbooks.com
Nickel-Catalyzed Allylic Amination: Nickel-catalyzed multicomponent coupling reactions of alkenes, aldehydes, and amides provide a practical and modular approach to synthesizing structurally diverse allylic amines. nih.govrsc.org These methods benefit from the use of readily available starting materials and inexpensive nickel catalysts. nih.govrsc.org Nickel-dipyrrin complexes have also been utilized for C-H bond amination, demonstrating high chemoselectivity for C-H bonds with lower bond dissociation energies and tolerance for a wide range of functional groups, including ethers. acs.org
| Catalyst System | Substrate | Nucleophile | Key Features |
| Mo(CO)(_6)-based | Tertiary allylic carbonates | Aromatic and aliphatic amines | High yield, complete regioselectivity, catalyst recycling. organic-chemistry.org |
| MoO(_3)/TiO(_2) | Allyl alcohol | Amines | Dehydrative allylation, reusable catalyst. organic-chemistry.org |
| Ni(II) salt / Lewis acid | Alkenes, aldehydes | Amides | Multicomponent coupling, broad functional-group tolerance. nih.govrsc.org |
| (AdFL)Ni(py) | Aliphatic azides | Intramolecular C-H bond | Mild conditions, high chemoselectivity. acs.org |
Ring-Opening Reactions for Amino Ether Scaffolds (e.g., Chiral Activated Aziridines and Azetidines)
The ring-opening of strained heterocycles like aziridines and azetidines provides a stereocontrolled route to amino ether scaffolds.
Aziridine (B145994) Ring-Opening: Lewis acid-catalyzed ring-opening of chiral activated aziridines with alcohols is a highly regioselective and stereospecific method for producing nonracemic β-amino ethers. researchgate.net The reaction generally proceeds via an S(_N)2 pathway. researchgate.net The use of quaternary ammonium (B1175870) salts can help control partial racemization of the starting material. researchgate.net Similarly, acid-catalyzed ring-opening of oxazolidinone-fused aziridines with alcohols is an effective strategy for synthesizing 2-amino ethers, with the diastereoselectivity being influenced by the substitution pattern of the aziridine and the class of alcohol used. acs.org Boron trifluoride diethyl etherate has been used to mediate the highly regioselective ring-opening of less reactive N-tosyl chiral aziridines. nih.govresearchgate.net
Azetidine Ring-Opening: The nucleophilic ring-opening of azetidiniums can produce functionalized linear amines in a stereoselective and regioselective manner. nih.gov Copper(II) triflate has been used to catalyze the ring-opening of chiral azetidines with alcohols to afford γ-amino ethers. rsc.org Photochemically generated azetidinols can also undergo ring-opening upon the addition of electron-deficient ketones or boronic acids, providing a novel route to functionalized amino diols and dioxolanes. beilstein-journals.org
| Strained Heterocycle | Catalyst/Reagent | Nucleophile | Product | Key Features |
| Chiral activated aziridines | Lewis acid / Quaternary ammonium salt | Alcohols | β-amino ethers | High enantio- and diastereospecificity. researchgate.net |
| Oxazolidinone-fused aziridines | Acid catalyst | Alcohols | 2-amino ethers | Stereocontrolled, outcome dependent on substrates. acs.org |
| Chiral azetidines | Copper(II) triflate | Alcohols | γ-amino ethers | Enantiopure synthesis. rsc.org |
| Azetidiniums | Various nucleophiles | - | Polysubstituted linear amines | Stereoselective and regioselective. nih.gov |
Stereoselective Radical Additions for Amino Ether Derivatives
Radical reactions offer an alternative pathway for the synthesis of amino ether derivatives, often with unique selectivity.
The addition of α-amino radicals to electron-poor alkenes is a key strategy. These radicals can be generated through various methods, including photoredox catalysis. emory.eduacs.org For instance, a dual-catalyst system combining transition metal photoredox catalysis with chiral Lewis acid catalysis enables the highly enantioselective addition of photogenerated α-amino radicals to Michael acceptors. acs.org
Visible light-promoted photoredox catalysis has also been used for the stereoselective C-radical addition to chiral N-sulfinyl imines, providing a convenient route to unnatural α-amino acids from ubiquitous carboxylic acids. nih.gov Furthermore, three-component reactions involving the addition of an electrophilic azide (B81097) radical to an enol ether can generate a nucleophilic radical that subsequently reacts with an imine, allowing for the formation of enantiopure α-amino acids through the use of chiral auxiliaries. nih.gov
Green Chemistry Principles in Synthetic Design
Modern synthetic chemistry emphasizes the use of environmentally benign methods. The following sections detail green approaches to the synthesis of this compound and related molecules.
Aqueous Media and Additive-Free Protocols
The use of water as a solvent and the elimination of additives are cornerstones of green synthesis. While specific protocols for the aqueous, additive-free synthesis of this compound are not extensively detailed in the provided results, the principles of such reactions are well-established. These methods reduce reliance on volatile organic compounds (VOCs) and minimize waste from catalysts and other reagents. The development of such protocols for the target molecule would represent a significant advancement in its sustainable production.
Multicomponent Reaction Strategies (e.g., Petasis Reaction-based Syntheses)
Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, adhering to the principles of atom economy and step economy. nih.gov The Petasis reaction, a prominent MCR, involves the reaction of an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to produce substituted amines. wikipedia.orgorganic-chemistry.org This reaction is advantageous due to its tolerance of a wide range of functional groups and its ability to proceed under mild, often catalyst-free conditions, sometimes even in the absence of a solvent. nih.govwikipedia.org
The Petasis reaction is a powerful tool for generating structural diversity and has been used to synthesize a variety of compounds, including α-amino acids and other biologically interesting molecules. organic-chemistry.orgsemanticscholar.org The reaction can be performed with primary or secondary amines, and the use of chiral amines or catalysts can lead to high levels of stereocontrol. wikipedia.org Given its versatility, the Petasis reaction presents a viable and green strategy for the synthesis of analogs of this compound by reacting an appropriate amine, carbonyl, and boronic acid. For instance, using an amino alcohol as the amine component can lead to the synthesis of amino polyols and amino sugars. wikipedia.org
Table 1: Key Features of the Petasis Reaction
| Feature | Description |
| Reaction Type | Multicomponent Reaction (MCR) |
| Reactants | Amine, Carbonyl, Vinyl/Aryl-Boronic Acid |
| Product | Substituted Amine |
| Key Advantages | High atom economy, broad substrate scope, mild reaction conditions, high stereoselectivity with chiral substrates/catalysts. nih.govwikipedia.org |
Hydrogen Borrowing Methodologies
Hydrogen borrowing, also known as hydrogen autotransfer, is a powerful and sustainable method for forming carbon-nitrogen (C-N) bonds. nih.govcsic.es This process utilizes an alcohol as an alkylating agent for an amine, with water being the only byproduct. acs.org The reaction proceeds through a catalytic cycle where a transition-metal catalyst temporarily "borrows" hydrogen from the alcohol to oxidize it to a reactive aldehyde or ketone intermediate. csic.esacs.org This intermediate then reacts with the amine, and the borrowed hydrogen is returned in the final reduction step. acs.org
A variety of transition metals, including iridium, rhodium, ruthenium, and more recently, earth-abundant and less toxic metals like iron and manganese, have been shown to catalyze this transformation effectively. nih.govbeilstein-journals.org This methodology avoids the use of pre-activated alkylating agents and generates minimal waste, making it an attractive green alternative for the synthesis of amines like this compound from the corresponding alcohol and amine precursors. csic.es
Table 2: Catalysts for Hydrogen Borrowing N-Alkylation
| Catalyst Type | Metal Center | Key Features |
| Precious Metal Catalysts | Iridium, Rhodium, Ruthenium, Osmium | High efficiency and broad applicability. nih.gov |
| Earth-Abundant Metal Catalysts | Iron, Manganese, Cobalt, Nickel | More sustainable and cost-effective alternatives. nih.govbeilstein-journals.orgnih.gov |
Functionalization and Derivatization Strategies
The primary amine and the terminal alkene functionalities in this compound offer versatile handles for further chemical modifications.
Amine-Based Transformations (e.g., Alkylation, Amide Bond Formations)
The primary amine group of this compound is a nucleophilic center that can readily undergo various transformations.
Alkylation: N-alkylation can be achieved through methods like the hydrogen borrowing strategy discussed previously, allowing for the introduction of a wide range of alkyl groups. nih.gov
Amide Bond Formations: The formation of an amide bond is one of the most fundamental transformations in organic and medicinal chemistry. rsc.org The amine can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form amides. Modern protocols focus on developing catalytic and environmentally friendly methods. For instance, biocatalytic approaches using enzymes in low-water systems or ATP-dependent enzymes in aqueous media are gaining traction as green alternatives. rsc.org Additionally, catalyst-free methods, such as the reaction of amines with thiocarboxylic acids, which proceed through a disulfide intermediate, offer an efficient route to amides without the need for activating agents. nih.gov For sterically hindered or electron-deficient amines, specific protocols involving the in situ formation of acyl fluorides have been developed to facilitate amide bond formation. rsc.org
Alkene-Based Modifications (e.g., Michael Addition, Thiol-Ene Chemistry)
The prop-2-enyl (allyl) group provides a site for a variety of alkene-based modifications.
Michael Addition: The Michael addition, or conjugate addition, involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com While the alkene in this compound is not activated for a standard Michael addition, derivatives can be synthesized to incorporate a Michael acceptor. For instance, if the amine were to react with a molecule containing an α,β-unsaturated ester or ketone, the resulting product would be susceptible to Michael addition by various nucleophiles like enolates, amines, and thiolates. masterorganicchemistry.com The reaction is a powerful tool for C-C bond formation. youtube.com
Thiol-Ene Chemistry: The thiol-ene reaction is a highly efficient and versatile click chemistry reaction that involves the addition of a thiol to an alkene. wikipedia.org This reaction can proceed via a radical-mediated or a catalyzed mechanism. The radical-initiated reaction, often triggered by light or heat, results in the anti-Markovnikov addition of the thiol to the alkene, forming a thioether. wikipedia.org This method is known for its high yields, stereoselectivity, and tolerance to various functional groups. wikipedia.org The reactivity in thiol-ene polymerizations can be influenced by the presence of amines, with basic amines potentially retarding the reaction rate, an effect that can be mitigated by using protic solvents. nih.gov The thiol-ene reaction is a powerful tool for polymer synthesis, surface functionalization, and the creation of complex molecular architectures. youtube.com
Table 3: Comparison of Alkene Modification Strategies
| Reaction | Key Features | Typical Product |
| Michael Addition | Addition of a nucleophile to an activated alkene (α,β-unsaturated system). masterorganicchemistry.com | 1,4-adduct |
| Thiol-Ene Reaction | Addition of a thiol to an alkene, often radical-mediated. wikipedia.org | Thioether |
Ether Linkage Manipulations (e.g., Hydrolysis Studies)
The ether linkage in this compound and its analogs is a key functional group that can be manipulated, most notably through cleavage reactions. The allyl group, in particular, is frequently employed as a protecting group for alcohols and amines in organic synthesis due to its relative stability under both acidic and basic conditions. organic-chemistry.orgorganic-chemistry.org The removal of this group, often referred to as deallylation, constitutes a form of ether linkage hydrolysis and is a critical step in many synthetic pathways.
Traditional methods for cleaving allyl ethers often involve a two-step process: isomerization of the allyl ether to the corresponding enol ether, followed by hydrolysis under mild acidic conditions. organic-chemistry.org The isomerization is commonly achieved using reagents like potassium tert-butoxide in dimethyl sulfoxide. sci-hub.se However, this method is limited to substrates that can tolerate strong basic conditions. organic-chemistry.org
More contemporary, single-step procedures for allyl ether cleavage have been developed, offering milder conditions and greater functional group tolerance. sci-hub.se These methods often utilize transition metal catalysts, particularly palladium-based systems. organic-chemistry.orgorganic-chemistry.orgsci-hub.se
A notable advancement in this area is the use of a reagent combination of polymethylhydrosiloxane (B1170920) (PMHS) with a catalytic amount of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and zinc chloride (ZnCl₂). organic-chemistry.orgsci-hub.se This system has proven effective for the deprotection of allyl ethers, as well as allyl amines and esters, under mild, neutral conditions. organic-chemistry.org The reaction is chemoselective, efficient, and proceeds at ambient temperature, making it a valuable tool in organic synthesis. organic-chemistry.org While the precise mechanism is not fully elucidated, it is thought to involve the formation of a π-allyl palladium(II) complex, followed by a hydride transfer facilitated by zinc chloride. organic-chemistry.org
Another approach to allyl ether cleavage is through oxidative methods. For instance, an oxoammonium salt can mediate the oxidative cleavage of allyl ethers to yield the corresponding aldehydes in a biphasic solvent system with mild heating. nih.gov
The following table summarizes various reagent systems and conditions used for the cleavage of allyl ethers, which are applicable to the ether linkage in this compound and its derivatives.
Table 1: Reagent Systems for the Cleavage of Allyl Ethers
| Reagent System | Conditions | Substrate Scope | Reference |
|---|---|---|---|
| KOtBu/DMSO then H₃O⁺ | 100°C | General allyl ethers | sci-hub.se |
| Pd(PPh₃)₄/PMHS/ZnCl₂ | Ambient Temperature | Allyl ethers, amines, and esters | organic-chemistry.orgsci-hub.se |
| Oxoammonium salt | Biphasic solvent system, mild heating | Allyl ethers | nih.gov |
| Pd(PPh₃)₄/Phenylsilane | DMF, Microwave irradiation (38°C) | Alloc and O-Allyl groups in solid-phase peptide synthesis | nih.gov |
These methodologies highlight the versatility of the allyl ether group and the various strategies available for its cleavage, which can be applied to manipulate the ether linkage in this compound for further synthetic transformations.
Reaction Mechanisms and Chemical Reactivity of Allyl Ether Amines
Fundamental Reactivity of Amine and Alkene Functional Groups
The presence of both an amine and an alkene group within the same molecule gives 2-(Prop-2-en-1-yloxy)ethan-1-amine a dualistic chemical nature. Each group can react independently, allowing for a variety of chemical modifications.
The amine group in this compound possesses a lone pair of electrons on the nitrogen atom, which confers significant nucleophilic character to the molecule. nih.govmasterorganicchemistry.com This allows it to readily attack electron-deficient centers (electrophiles). The nucleophilicity of amines is a fundamental concept in organic chemistry, and for primary amines like this one, it is influenced by factors such as solvent and steric hindrance. masterorganicchemistry.com
In a general sense, the amine can participate in a wide array of reactions, including:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines, and potentially quaternary ammonium (B1175870) salts.
Michael Addition: Addition to α,β-unsaturated carbonyl compounds.
Formation of Imines: Condensation with aldehydes or ketones.
The general trend is that nucleophilicity increases with basicity, though it is also highly sensitive to steric bulk around the nitrogen atom. masterorganicchemistry.com
The alkene functional group (C=C) in the allyl moiety is an area of high electron density due to the presence of the π-bond. savemyexams.com This makes it susceptible to attack by electrophiles, leading to electrophilic addition reactions. In these reactions, the π-bond is broken, and two new sigma (σ) bonds are formed. savemyexams.com
Typical electrophilic addition reactions for alkenes include:
Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the double bond to form dihaloalkanes. savemyexams.com
Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl) to form haloalkanes. savemyexams.comlibretexts.org
Hydration: Addition of water in the presence of an acid catalyst to form an alcohol. savemyexams.com
Hydrogenation: Addition of hydrogen (H₂) across the double bond in the presence of a metal catalyst (e.g., Pd, Pt, Ni) to saturate the alkene, forming 2-(Propyloxy)ethan-1-amine.
The mechanism for these reactions typically involves a two-step process where the alkene's π-electrons attack the electrophile, forming a carbocation intermediate, which is then attacked by a nucleophile. libretexts.org
Radical Reaction Pathways
Allyl ether systems are particularly interesting due to their reactivity in radical-initiated processes. These pathways offer alternative routes for polymerization and functionalization that differ from the typical ionic mechanisms.
A key step in the radical chemistry of allyl ethers is the abstraction of a hydrogen atom from the methylene (B1212753) group adjacent to both the ether oxygen and the double bond (the α-methylene group). nih.govfrontiersin.orgnih.gov This process is often initiated by a radical species, such as one generated from a photoinitiator. nih.govnih.gov
The reaction can be represented as: R• + CH₂=CH—CH₂—O—R' → RH + CH₂=CH—•CH—O—R'
Studies have shown that allyl ether systems are highly reactive towards hydrogen abstraction, even more so than other types of allyl monomers. nih.govfrontiersin.orgresearchgate.net This is attributed to the stability of the resulting allyl radical, which is resonance-stabilized over the three-carbon allyl system. The activation energies for hydrogen abstraction from allyl ethers are relatively low, facilitating this initiation step. nih.gov For example, the activation energies for hydrogen abstraction from allyl ether by thioxanthone-based photoinitiators are in the range of 10.47–12.84 kcal/mol. nih.gov
Following the initial hydrogen abstraction, the generated allyl ether radical can participate in a radical-mediated cyclization (RMC) reaction. acs.orgacs.org This mechanism is a significant pathway for the polymerization of allyl ether monomers. nih.govnih.gov In this process, the allyl radical adds to the double bond of a second monomer molecule. acs.org
This cyclization typically results in the formation of a five-membered ring structure. acs.org The process is a [3 + 2] cyclization, where the three-atom allyl radical system reacts with the two-atom alkene system of another monomer. nih.govfrontiersin.orgnih.govresearchgate.net This reaction proceeds efficiently and is not typically hindered by degradative chain transfer, which can be a problem in other radical polymerizations of allyl compounds. nih.govnih.gov The RMC mechanism provides a powerful route to creating polymers with cyclic units integrated into the backbone. acs.org
Catalytic Reaction Mechanisms
The reactivity of this compound can be further controlled and expanded through the use of various catalysts. Catalytic systems can enable reactions that are otherwise difficult or unselective, often under milder conditions.
Palladium Catalysis: Palladium catalysts are widely used for reactions involving allyl groups. For instance, palladium-catalyzed allylic amination is a powerful method for forming C-N bonds. organic-chemistry.org In the context of our molecule, a palladium catalyst could potentially be used to functionalize the allyl group. Conversely, palladium catalysts, in combination with reagents like polymethylhydrosiloxane (B1170920) (PMHS) and ZnCl₂, can be used for the deprotection (cleavage) of allyl ethers under mild conditions. organic-chemistry.org
Nickel Catalysis: Nickel-based catalysts can also be employed. For example, a Ni-H precatalyst in the presence of a Brønsted acid can achieve the deallylation of O- and N-allyl groups. organic-chemistry.org This proceeds through a double-bond migration followed by hydrolysis.
Molybdenum Catalysis: Molybdenum complexes have been shown to catalyze the allylic amination of allyl alcohols. organic-chemistry.org This suggests potential for molybdenum-catalyzed transformations of the allyl group in related molecules.
Lewis Acid Catalysis: Lewis acids can catalyze the copolymerization of allyl glycidyl (B131873) ether with carbon dioxide, which suggests that the ether and alkene functionalities can be activated for polymerization reactions. wikipedia.org
The table below summarizes some potential catalytic reactions.
| Catalyst System | Reaction Type | Potential Outcome for this compound |
| Pd(PPh₃)₄ / PMHS, ZnCl₂ | Deallylation | Cleavage of the allyl group to yield 2-aminoethanol. organic-chemistry.org |
| Ni-H precatalyst / Brønsted acid | Deallylation | Cleavage of the allyl group. organic-chemistry.org |
| Molybdenum complexes | Allylic Amination | Functionalization at the allyl position. organic-chemistry.org |
| Lewis Acids | Polymerization | Polymerization involving the ether or alkene group. wikipedia.org |
Transition Metal-Catalyzed Allylic Amination Mechanisms
Transition metal catalysis provides a powerful toolkit for the amination of allylic systems. acs.org Various metals, including palladium, rhodium, and manganese, have been employed, often proceeding through distinct mechanistic pathways to achieve allylic C-H amination. chemrxiv.orgnih.govacs.org A significant challenge in these reactions is that basic amine nucleophiles can bind to and inhibit the electrophilic metal catalysts. nih.gov
Palladium-Catalyzed Mechanisms: Palladium-catalyzed allylic amination can proceed via several routes. One common pathway involves the formation of a π-allylpalladium complex. acs.org In the oxidative amination of aliphatic alkenes, a proposed mechanism involves a selective cis-aminopalladation step. acs.org For intramolecular reactions, DFT calculations on a palladium(II)-catalyzed C-H amination revealed a mechanism beginning with the coordination of the substrate's C=C bond to the metal center. figshare.com This is followed by C-H activation, where the abstraction of a hydrogen atom from the substrate forms a σ-allyl complex, which represents the highest energy transition state in the mechanism. figshare.com This σ-allyl species then readily converts to a more stable π-allyl intermediate before the final cyclization (nucleophilic attack) occurs, reducing the metal to Pd(0). figshare.com
Rhodium-Catalyzed Mechanisms: Rhodium complexes are also effective catalysts for allylic C-H amination. chemrxiv.org Mechanistic studies involving CpRh complexes (where Cp is a cyclopentadienyl (B1206354) supporting ligand) point to a catalytic cycle that may involve Rh(III), Rh(IV), and Rh(II) species. chemrxiv.org A plausible mechanism involves an initial allylic C-H insertion to generate a Rh(π-allyl) complex, followed by N-metallation and reductive elimination from a Rh(III) intermediate to yield the allylic amine product. chemrxiv.org DFT calculations suggest that for some systems, the nucleophilic addition step is the most energetically demanding part of the reaction. chemrxiv.org
Manganese-Catalyzed Mechanisms: Manganese-based catalysts, such as manganese perchlorophthalocyanine ([MnIII(ClPc)]), have been shown to achieve highly selective intermolecular allylic C-H amination. acs.orgnih.gov This high selectivity is attributed to a bulky, electrophilic metallonitrene intermediate that favors reaction with an electron-rich C-H bond over the more sterically demanding π-system of the olefin. acs.orgnih.gov This avoids the common side reaction of aziridination. nih.gov The mechanism is believed to be a stepwise amination process. acs.org
| Catalyst System | Proposed Key Intermediate | Mechanistic Features | Reference |
|---|---|---|---|
| Palladium(II) Acetate / Ligand | π-Allylpalladium complex | Proceeds via C-H activation to form a σ-allyl complex, which converts to a π-allyl intermediate. The C-H activation step is often rate-determining. | figshare.com |
| Cp*Rhodium Complexes | Rh(π-allyl) complex | Involves a Rh(III)/Rh(IV)/Rh(II) catalytic cycle. Nucleophilic addition to the allyl intermediate can be the most difficult step. | chemrxiv.org |
| Manganese Phthalocyanine | Bulky, electrophilic metallonitrene | Stepwise C-H insertion mechanism. The steric bulk of the catalyst leads to high chemoselectivity for amination over aziridination. | acs.orgnih.gov |
Supramolecular Catalysis and Organocatalysis in Amine Functionalization
Beyond transition metals, supramolecular and organocatalytic strategies offer novel approaches to activating and functionalizing allyl ether amines.
Supramolecular Catalysis: The activation of relatively strong C-O σ-bonds in ethers represents a significant challenge for catalysis based on weak interactions. nih.gov However, recent work has demonstrated that a rationally designed supramolecular catalyst can activate the C-O bonds of allylic ethers. nih.gov This is achieved through a dual activation mode involving chalcogen bonding (Se···π and Se···O). nih.gov This strategy enables the use of allylic ethers in transformations like coupling, elimination, and cyclization reactions, which are typically the domain of metal catalysts or superacids. nih.gov In other systems, supramolecular host assemblies have been shown to encapsulate protonated amines, leading to significant shifts in their pKa values by stabilizing the charged guest. nih.govprinceton.edu This demonstrates the potential of supramolecular chemistry to modify the intrinsic reactivity of the amine group itself. princeton.edu
Organocatalysis: Organocatalysis provides a metal-free avenue for amine functionalization, often focusing on the activation of C-H bonds adjacent (alpha) to the nitrogen atom. researchgate.netchemrxiv.org One strategy involves the in-situ formation of an N-arylidene amine, which can then be activated by a chiral organocatalyst to act as a carbanionic nucleophile in asymmetric conjugate addition and Mannich reactions. researchgate.netchemrxiv.org Another approach uses secondary amines as catalysts in combination with an oxidant to generate an oxaziridinium salt. nih.gov This species is a powerful oxidant capable of performing remote, chemoselective C(sp³)–H hydroxylation on substrates containing sensitive functional groups like ethers and amides. nih.gov The site selectivity of such reactions can be influenced by the structure of the amine catalyst, opening pathways for catalyst-controlled functionalization. nih.gov
Theoretical Elucidation of Reaction Energetics and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), provides deep insights into the mechanisms, energetics, and transition states of reactions involving allyl ether amines. chemrxiv.orgfigshare.com These theoretical studies are crucial for understanding reaction pathways and for the rational design of new catalysts.
In the palladium(II)-catalyzed intramolecular allylic amination, DFT calculations identified the transition state for the hydrogen abstraction from the substrate to form the σ-allyl complex as the point of highest energy in the entire mechanism, with a calculated energy of 124.0 kJ mol⁻¹. figshare.com This step is therefore the turnover-determining transition state. figshare.com
For rhodium-catalyzed allylic C-H amination, DFT calculations predicted the activation energy for the addition of an amine nucleophile to be 16.7 kcal/mol, which was identified as the most challenging step in that specific reaction, though still viable under the reaction conditions. chemrxiv.org In contrast, the calculated activation barriers for alternative SN2 and SN2′ pathways were significantly higher at 23.0 and 27.6 kcal/mol, respectively. chemrxiv.org
Theoretical studies on related palladium-catalyzed allylic substitution reactions have explored the energetic landscape of key intermediates. nih.gov Calculations comparing the stability of an η¹-allyl palladium complex and the corresponding cationic η³-allyl ion pair found the η¹-allyl form to be more stable, with the energy difference depending on the theoretical method used (0.6 kcal/mol with M06, 2.5 kcal/mol with DLPNO-CCSD(T)). nih.gov This suggests that the observed catalyst resting state may not be the direct product of oxidative addition but is formed in a subsequent equilibration. nih.gov Furthermore, ab-initio molecular dynamics (AIMD) simulations on allylic halide activation have revealed the existence of post-transition state bifurcations, where a single transition state can lead to either η¹ or η³ intermediates depending on factors like solvent dielectric. digitellinc.com
| Reaction System | Computational Method | Key Energetic Finding | Value | Reference |
|---|---|---|---|---|
| Pd(II)-Catalyzed Intramolecular Allylic Amination | DFT (PBE1PBE) | Energy of TOF-determining transition state (C-H activation) | 124.0 kJ/mol | figshare.com |
| Rh-Catalyzed Intermolecular Allylic Amination | DFT | Activation energy for nucleophile addition | 16.7 kcal/mol | chemrxiv.org |
| Rh-Catalyzed Intermolecular Allylic Amination | DFT | Activation barrier for SN2 pathway | 23.0 kcal/mol | chemrxiv.org |
| Pd(PHOX)-Catalyzed Allylic Alkylation | DLPNO-CCSD(T) | Energy difference (ΔG) between η³-allyl ion pair and η¹-allyl complex | 2.5 kcal/mol (favoring η¹-allyl) | nih.gov |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Approaches
Quantum chemical approaches, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules like 2-(prop-2-en-1-yloxy)ethan-1-amine.
Density Functional Theory (DFT) in Reaction Mechanism Studies
Density Functional Theory (DFT) has emerged as a important method for investigating the mechanisms of chemical reactions involving allyl ethers. nih.gov For instance, DFT calculations have been instrumental in understanding the photopolymerization of allyl ether monomers, which was previously thought to proceed via a free-radical addition mechanism. nih.gov However, achieving this is challenging due to the high electron density of their double bonds. nih.gov
A proposed radical-mediated cyclization (RMC) reaction mechanism has been validated through quantum chemistry calculations. nih.gov This RMC reaction is initiated by the abstraction of an allylic hydrogen atom from the methylene (B1212753) group of the allyl ether by a radical, leading to the formation of an allyl ether radical. nih.gov This radical then reacts with the double bond of a second allyl ether molecule to form a five-membered ring structure. diva-portal.org The resulting radical can then abstract a hydrogen atom from a third ether molecule, propagating the chain reaction. diva-portal.org
DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine the geometries and energies of reactants, transition states, and products in these reaction pathways. nih.gov The solvation effects can also be modeled to simulate reaction conditions in different media. nih.gov
Theoretical Analysis of Hydrogen Abstraction in Allyl Ethers
The abstraction of a hydrogen atom is a critical initial step in many reactions involving allyl ethers. nih.govnih.gov Theoretical studies using quantum chemistry methods have been conducted to understand the thermodynamics and kinetics of hydrogen abstraction from allyl-type monomers. nih.govnih.gov These studies often focus on the hydrogen atom migrating from the α-methylene group of the allyl monomer to a radical species. nih.govnih.gov
Allyl ether systems have been shown to be more reactive in hydrogen abstraction reactions compared to other allyl systems. nih.govnih.gov The activation energies (Ea) for these reactions can be calculated using transition-state theory and distortion/interaction models. nih.gov For example, the Ea values for hydrogen abstraction from allyl ethers have been reported to be in the range of 10.47–12.84 kcal/mol. nih.gov
These theoretical analyses provide valuable kinetic parameters that can be used in the modeling of polymerization and other reactions involving this compound. nih.govnih.gov
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are employed to study the three-dimensional structure and dynamic behavior of this compound.
Conformational Analysis and Molecular Interactions
Conformational analysis is crucial for understanding the three-dimensional shape of this compound and how it influences its physical and chemical properties. The molecule's flexibility, arising from the rotatable single bonds in its structure, allows it to adopt various conformations. The interactions between bonded and non-bonded atoms determine the relative stability of these conformations. researchgate.net
The presence of both an ether and an amine group allows for a variety of intermolecular interactions, including hydrogen bonding. The amine group can act as a hydrogen bond donor, while the ether oxygen and the amine nitrogen can act as hydrogen bond acceptors. These interactions are significant in determining the molecule's behavior in different environments and its interactions with other molecules. nih.gov Computational methods can be used to model these interactions and predict the most stable conformations of the molecule in both the gas phase and in solution. nih.gov
Prediction of Spectroscopic Parameters (e.g., Predicted Collision Cross Section)
Computational methods can be used to predict various spectroscopic parameters for this compound, which can aid in its experimental identification and characterization.
One such parameter is the collision cross section (CCS) , which is a measure of the ion's size and shape in the gas phase. The predicted collision cross section for this compound is available in public databases. nih.gov This value can be compared with experimental data from ion mobility-mass spectrometry (IM-MS) to confirm the presence of the compound. researchgate.net
Predicted Collision Cross Section
| Parameter | Value | Source |
|---|---|---|
| Predicted Collision Cross Section (Ų) | 35.3 | nih.gov |
Furthermore, computational methods like DFT can be used to predict other spectroscopic data, such as NMR chemical shifts and infrared (IR) vibrational frequencies. docbrown.info By calculating the optimized geometry of the molecule, its theoretical vibrational spectrum can be computed and compared with experimental IR spectra to assign vibrational modes to specific functional groups. Similarly, theoretical NMR spectra can be calculated to aid in the interpretation of experimental NMR data. docbrown.info
Advanced Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the characterization of organic molecules, offering unparalleled detail regarding the chemical environment of individual atoms. iupac.org For a molecule like 2-(Prop-2-en-1-yloxy)ethan-1-amine, with its distinct aliphatic, ether, and vinylic protons, NMR is crucial for structural verification and purity assessment.
One-dimensional ¹H and ¹³C NMR spectroscopy are the primary methods for confirming the molecular structure of this compound. By analyzing the chemical shifts, signal integrations, and coupling patterns, a complete structural map can be assembled.
¹H NMR Spectroscopy: The proton NMR spectrum provides a signature for each unique hydrogen atom in the molecule. The amine (-NH₂) protons typically appear as a broad singlet, though their chemical shift can vary with solvent and concentration. The protons of the ethylamine (B1201723) backbone and the prop-2-enyl group each exhibit characteristic signals. The vinyl group is particularly distinctive, with protons on the double bond appearing at high chemical shifts and showing complex splitting patterns (geminal, cis, and trans coupling).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. The carbon atoms of the vinyl group are readily identified in the downfield region (typically 115-140 ppm). The carbons involved in the ether linkage and those adjacent to the amine group also have characteristic chemical shifts. docbrown.info
The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established values for similar structural motifs such as ethylamine, allyloxy groups, and propan-2-amine. docbrown.infohmdb.cadocbrown.infodocbrown.info
Predicted NMR Data for this compound
| Atom | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| 1 | CH ₂=CH- | ~5.20 (d) | ~117.0 |
| 2 | CH₂=CH - | ~5.90 (m) | ~135.0 |
| 3 | =CH-CH ₂-O- | ~4.00 (d) | ~72.0 |
| 4 | -O-CH ₂-CH₂- | ~3.50 (t) | ~70.0 |
| 5 | -CH₂-CH ₂-NH₂ | ~2.80 (t) | ~41.5 |
Note: Predicted values are relative to TMS. Actual shifts can vary based on solvent and experimental conditions. (d=doublet, t=triplet, m=multiplet, br s=broad singlet)
When this compound is used as a monomer to create polymers, more sophisticated NMR techniques are required to characterize the resulting macromolecular structure.
Advanced 2D NMR: Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for analyzing the microstructure of polymers. iupac.orgismar.org
HSQC correlates directly bonded ¹H and ¹³C nuclei, allowing for unambiguous assignment of proton and carbon signals, which is often challenging in the complex, overlapping spectra of polymers.
HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is invaluable for determining the sequence of monomer units within a copolymer and identifying branching points or end-groups. iupac.org For polymers incorporating the allyloxy moiety, 2D NMR can track the fate of the vinyl group, confirming its participation in the polymerization process and identifying any side reactions.
Solid-State NMR (ssNMR): For cross-linked or insoluble polymer networks, where solution NMR is not feasible, solid-state NMR provides critical insights. solidstatenmr.org.uknih.gov By using techniques like Magic Angle Spinning (MAS) to average out anisotropic interactions that broaden signals in the solid state, high-resolution spectra can be obtained. youtube.com ssNMR can be used to:
Characterize Polymer Dynamics: By measuring relaxation times (T₁ and T₂), ssNMR can probe the mobility of different parts of the polymer chain, such as the flexible side chains versus the rigid backbone. solidstatenmr.org.ukmdpi.com
Investigate Morphology: ssNMR can distinguish between crystalline and amorphous domains within a semi-crystalline polymer, providing information on phase separation and domain size. solidstatenmr.org.uk
Analyze Cross-linking: In amine-functionalized polymers, ssNMR can be used to study the extent and nature of cross-linking reactions, which are critical to the material's mechanical properties. acs.orgconicet.gov.ar
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both FTIR and Raman techniques, probes the vibrational modes of molecules. Each functional group has a characteristic set of vibrations, making this a powerful method for structural identification and analysis.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. It is highly effective for identifying the key functional groups present in this compound. docbrown.info The presence of the primary amine, the ether linkage, and the carbon-carbon double bond can all be confirmed by their characteristic absorption bands. docbrown.inforesearchgate.net For instance, the N-H stretching of the primary amine typically appears as a pair of peaks in the 3300-3500 cm⁻¹ region. researchgate.net
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of light. nih.gov While polar bonds like C-O and N-H often give strong FTIR signals, non-polar bonds like C=C produce strong Raman signals. This makes Raman spectroscopy particularly well-suited for analyzing the vinyl group of this compound. The C=C stretching vibration gives rise to a distinct and intense peak, which can be monitored to track the progress of polymerization. americanpharmaceuticalreview.com
The entire Raman spectrum provides a unique "molecular fingerprint" that can be used for material identification. nih.gov In polymer systems, Raman spectroscopy can provide information on conformational order and crystallinity.
The table below summarizes the expected characteristic vibrational frequencies for the key functional groups in this compound.
Vibrational Spectroscopy Data for this compound
| Functional Group | Vibrational Mode | Expected FTIR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |
|---|---|---|---|
| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) | Weak |
| Primary Amine (-NH₂) | N-H Bend (Scissoring) | 1590 - 1650 | Moderate |
| Alkene (C=C) | C=C Stretch | 1640 - 1680 (variable) | 1640 - 1680 (strong) |
| Alkene (=C-H) | =C-H Stretch | 3010 - 3095 | Strong |
| Ether (C-O-C) | Asymmetric C-O-C Stretch | 1080 - 1150 (strong) | Moderate |
X-ray Based Characterization
While X-ray crystallography is typically used for determining the precise three-dimensional structure of crystalline solids, its application to a non-crystalline small molecule like this compound is limited. However, X-ray based techniques become highly relevant for characterizing the solid-state structure of polymers derived from this monomer.
X-ray Scattering (WAXS and SAXS): Wide-Angle X-ray Scattering (WAXS) and Small-Angle X-ray Scattering (SAXS) are powerful techniques for probing the morphology of semi-crystalline or phase-separated polymers.
WAXS provides information on the atomic-scale order, allowing for the identification of crystalline structures and the calculation of the degree of crystallinity.
SAXS investigates larger-scale structures, on the order of nanometers to micrometers. It can be used to determine the size, shape, and spacing of different domains in a block copolymer or a polymer blend. For polymers made from this compound, SAXS could reveal information about the organization of polymer chains and the formation of any ordered nanostructures.
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can determine the elemental composition and chemical states of atoms on a polymer's surface. nist.gov For a polymer containing this compound, XPS could verify the presence of nitrogen and oxygen on the surface and provide information about their chemical environment, which is useful for studying surface modification or degradation.
X-ray Photoelectron Spectroscopy (XPS) for Elemental and Surface Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. When applied to "this compound," XPS would provide invaluable information about its surface chemistry.
Detailed Research Findings: In a hypothetical XPS analysis, a sample of "this compound" would be irradiated with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material.
The resulting spectrum would be a plot of the number of emitted electrons versus their binding energy. The key elemental constituents of the compound (Carbon, Nitrogen, and Oxygen) would be identified by their characteristic binding energies. High-resolution scans of the C 1s, N 1s, and O 1s peaks would reveal the different chemical environments of these atoms. For instance, the C 1s spectrum could be deconvoluted to show peaks corresponding to C-C/C-H bonds from the propene and ethane (B1197151) groups, C-O from the ether linkage, and C-N from the amine group. The N 1s spectrum would confirm the presence of the primary amine group, and the O 1s spectrum would correspond to the ether oxygen.
This technique would be particularly useful if the amine were used to functionalize a surface, as XPS could quantify the extent of surface coverage and the chemical nature of the attachment.
| Hypothetical XPS Data for this compound | | :--- | :--- | | Core Level | Expected Binding Energy (eV) | Inferred Functional Group | | C 1s | ~284.8 | C-C, C-H | | C 1s | ~286.5 | C-O, C-N | | O 1s | ~532.5 | C-O-C (Ether) | | N 1s | ~399.0 | -NH2 (Amine) |
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray Diffraction (XRD) is a powerful non-destructive technique for characterizing crystalline materials. It provides information on crystal structure, phase, preferred crystal orientation (texture), and other structural parameters, such as average grain size, crystallinity, strain, and crystal defects.
Detailed Research Findings: For "this compound," which is a liquid at room temperature, XRD analysis would typically be performed on a solidified (frozen) sample or on a crystalline derivative of the compound. The analysis would reveal whether the compound crystallizes into an ordered lattice upon solidification. If it does, the XRD pattern—a plot of scattered X-ray intensity versus the scattering angle (2θ)—would show a series of sharp peaks. The positions and intensities of these peaks are unique to the compound's crystal structure and can be used as a "fingerprint" for identification.
If the compound were used to synthesize a polymer, XRD would be instrumental in determining the degree of crystallinity of the resulting polymer, which in turn affects its mechanical and thermal properties. A broad, diffuse halo in the XRD pattern would indicate an amorphous structure, while sharp peaks would suggest a crystalline or semi-crystalline material.
| Hypothetical XRD Data Interpretation for a Crystalline Derivative | | :--- | :--- | | Observation | Interpretation | | Sharp, well-defined peaks | Indicates a crystalline structure. | | Broad, diffuse halo | Suggests an amorphous or disordered structure. | | Combination of sharp peaks and a broad halo | Indicates a semi-crystalline material. |
Other Spectroscopic Techniques
Electron Paramagnetic Resonance (EPR) and Fluorescence Spectroscopy
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR, also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons (paramagnetic species), such as free radicals or transition metal ions. As "this compound" is a diamagnetic molecule with all electrons paired, it would not produce an EPR signal on its own. However, EPR would be a valuable tool if the compound were involved in a reaction that generates radical species, for example, during polymerization initiated by radical initiators. The resulting EPR spectrum would provide information about the structure and environment of the radical.
Fluorescence Spectroscopy: Fluorescence is a photoluminescent process in which a molecule absorbs light, exciting an electron to a higher electronic state, and then emits a photon as the electron returns to its ground state. For a molecule to be fluorescent, it typically needs to have a rigid structure and contain fluorophores (e.g., aromatic rings or extended conjugated systems).
"this compound" is not expected to be significantly fluorescent on its own due to its lack of a traditional fluorophore and its flexible, non-rigid structure, which promotes non-radiative decay pathways. However, it could be derivatized with a fluorescent tag, or it could be part of a larger system that is fluorescent. In such cases, fluorescence spectroscopy would be a highly sensitive method for detection and for studying the local environment of the molecule.
Applications in Advanced Chemical Research and Materials Science
Role as a Versatile Synthetic Intermediate
As a synthetic intermediate, 2-(prop-2-en-1-yloxy)ethan-1-amine offers two distinct reaction sites. The primary amine can readily undergo reactions such as alkylation, acylation, and condensation to form imines, while the allyl group can participate in addition reactions, polymerization, and transition metal-catalyzed cross-coupling reactions.
The primary amine of this compound serves as a potent nucleophile, enabling its use in the construction of a wide array of organic molecules. It can react with electrophiles like acid chlorides and alkyl halides to form amides and secondary or tertiary amines, respectively. These reactions are fundamental in the synthesis of more complex molecules where the introduction of a flexible ether linkage and a nitrogen atom is desired.
The allyl group provides a secondary site for chemical modification. For instance, it can undergo hydroformylation to introduce an aldehyde, or be epoxidized to an oxirane, which can then be opened by various nucleophiles. This allows for the generation of a diverse set of derivatives from a single starting material.
The allyl ether portion of the molecule is particularly useful in the synthesis of heterocyclic compounds. Research on related molecules, such as 2-(allyloxy)arylaldehydes, has demonstrated that the allyloxy group can participate in radical cascade cyclizations to form substituted chroman-4-ones, which are important heterocyclic scaffolds. While specific examples utilizing this compound are not extensively documented, its structure suggests potential for similar intramolecular cyclization strategies to create novel nitrogen- and oxygen-containing heterocyclic systems. The primary amine could be first used to build a larger scaffold, followed by cyclization involving the allyl group, or vice-versa, offering a modular approach to complex targets.
Integration into Functional Materials and Polymer Systems
The ability of this compound to be incorporated into larger molecular assemblies makes it a candidate for the development of new functional materials and polymers.
The presence of a polymerizable allyl group suggests that this compound could serve as a monomer. While the polymerization of allyl monomers can sometimes be challenging, they can be polymerized through various mechanisms, including free radical and coordination polymerization. The resulting polymers would feature a primary amine in each repeating unit, which could be used to tune the properties of the material, such as its hydrophilicity, pH-responsiveness, and ability to coordinate with metal ions. Copolymers could also be formed with other vinyl monomers to create materials with a wide range of tailored properties.
The primary amine of this compound makes it a suitable candidate for the surface modification of polymers. nih.gov Many commodity polymers have surfaces that can be functionalized with amine-reactive groups, such as carboxylic acids or epoxides. By grafting this molecule onto a polymer surface, the properties of the surface can be dramatically altered. For instance, the introduction of the allyl group could provide a site for subsequent "click" chemistry or other grafting reactions, allowing for the creation of complex, multifunctional surfaces. This could be beneficial for applications in biocompatible materials, sensors, or as a tie-layer to improve adhesion between different materials.
While specific research is limited, the linear, flexible nature of this compound, combined with its two reactive ends, makes it a conceptually viable component for the synthesis of interlocked molecular architectures like rotaxanes and catenanes. The primary amine could be used to form a macrocycle, which could then be threaded onto a linear axle and "stoppered" via reactions of the allyl group. Alternatively, the amine could react with a pre-formed macrocycle to create a threaded structure. Such mechanically interlocked molecules are of great interest for the development of molecular machines and switches.
Supramolecular Chemistry and Self-Assembly
The unique combination of a flexible ether linkage, a hydrogen-bonding amine group, and a polymerizable allyl moiety makes this compound a compelling component in the design and synthesis of self-assembling systems. These features enable its integration into intricate structures held together by reversible, non-covalent forces.
Use in Hydrogen Bonded Systems and Molecular Recognition
The primary amine group of this compound serves as a crucial hydrogen bond donor and acceptor, facilitating its incorporation into predictable, ordered structures. This capability is fundamental to the field of molecular recognition, where molecules selectively bind to one another. While specific studies detailing the direct use of this amine in complex host-guest systems are not extensively documented, its structural motifs are analogous to those found in systems designed for the recognition of anions or other functionalities. The presence of the ether oxygen also provides an additional hydrogen bond acceptor site, enhancing its potential for forming robust, multi-point hydrogen-bonded networks.
Role in Porous Coordination Cages and Macrocyclic Systems
The dual functionality of this compound lends itself to the construction of large, cage-like molecules and macrocycles. The amine group can be readily reacted with aldehydes or other electrophiles to form imine-based macrocycles or serve as a coordinating ligand for metal ions in the formation of porous coordination cages. The allyl group can then be utilized for post-assembly modification, such as polymerization or cross-linking, to enhance the stability and functionality of the resulting supramolecular structure. These systems are of significant interest for their potential applications in gas storage, separation, and catalysis.
Application in Supramolecular Organocatalysis
In the field of supramolecular organocatalysis, the amine functionality of this compound can act as a catalytic site, for instance, in promoting aldol (B89426) or Michael reactions. By incorporating this molecule into a larger, self-assembled structure, it is possible to create a confined reaction environment that can influence the selectivity and efficiency of a chemical transformation. The allyl group offers a handle for anchoring the catalytic moiety onto a solid support or within a larger polymeric framework, which can aid in catalyst recovery and reuse.
Emerging Research Directions and Future Prospects
The future applications of this compound are poised to expand significantly, driven by the ever-increasing demand for sophisticated and functional materials.
One promising avenue of research lies in the development of "smart" or responsive materials. The allyl group is susceptible to a variety of stimuli, including light and redox agents, which could be used to trigger changes in the properties of materials derived from this compound. For example, a hydrogel constructed using this amine could be designed to degrade or release a payload in response to a specific chemical signal.
Furthermore, the integration of this compound into advanced polymer architectures is an area of growing interest. Its ability to act as both a monomer and a functionalizing agent makes it a versatile tool for creating polymers with tailored properties, such as enhanced adhesion, controlled wettability, or the ability to bind specific molecules.
The exploration of this compound in the synthesis of novel liquid crystals and as a component in drug delivery systems also represents exciting future prospects. Its unique combination of flexibility, reactivity, and hydrogen-bonding capability ensures that this compound will continue to be a valuable molecule in the toolkit of chemists and materials scientists.
Q & A
Q. What are the established synthetic methodologies for 2-(Prop-2-en-1-yloxy)ethan-1-amine, and how are reaction parameters optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example:
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Nucleophilic substitution : Reacting allyl bromide with 2-aminoethanol under basic conditions (e.g., NaOH) to form the allyloxyethylamine intermediate .
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Reductive amination : Using allyloxyacetaldehyde with ammonia and a reducing agent (e.g., NaBH₃CN) to yield the target amine .
Optimization includes adjusting stoichiometry, temperature (e.g., 60–80°C for nucleophilic substitution), and catalyst loading. Enzymatic approaches (e.g., transaminases) can enhance stereoselectivity but require pH control and cofactor recycling .Method Catalyst/Conditions Yield Range Reference Nucleophilic substitution NaOH, allyl bromide, 80°C 60–75% Reductive amination NaBH₃CN, NH₃, RT 50–65% Enzymatic transamination Transaminase, pH 7.5, 37°C 70–85%
Q. Which analytical techniques are recommended for characterizing the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural features (e.g., allyloxy CH₂ groups at δ 3.5–4.0 ppm and NH₂ signals at δ 1.5–2.0 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% for research-grade material) .
- Mass Spectrometry (MS) : ESI-MS or GC-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 116.1) .
- Infrared Spectroscopy (IR) : Bands at 3350 cm⁻¹ (N-H stretch) and 1100 cm⁻¹ (C-O-C ether linkage) confirm functional groups .
Advanced Research Questions
Q. How can enzymatic approaches be utilized in the stereoselective synthesis of this compound derivatives?
- Methodological Answer : Transaminases (e.g., ω-transaminase) catalyze the transfer of amino groups to allyloxy ketone precursors, enabling enantioselective synthesis of (R)- or (S)-isomers. Key steps include:
- Substrate engineering : Designing ketone precursors (e.g., allyloxypropan-2-one) compatible with enzyme active sites .
- Cofactor recycling : Using lactate dehydrogenase (LDH) or isopropylamine to regenerate NADH/NAD⁺ .
- Process optimization : High enzyme loading (≥20 mg/mL) and biphasic systems (aqueous/organic) improve yields (≥80% ee) .
Q. What methodologies are employed to resolve discrepancies in the observed biological activity of this compound across different receptor binding assays?
- Methodological Answer : Contradictions in bioactivity (e.g., agonist vs. antagonist effects) arise from assay conditions or receptor isoform specificity. Mitigation strategies include:
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Orthogonal assays : Compare radioligand binding (e.g., ³H-serotonin for 5-HT receptors) with functional assays (e.g., cAMP accumulation) .
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Structural analogs : Test derivatives (e.g., halogenated or methyl-substituted variants) to identify structure-activity relationships (SAR) .
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Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes to receptor subtypes (e.g., 5-HT₂A vs. 5-HT₂C) .
Assay Type Key Parameters Outcome Radioligand binding Kd values, Bmax High affinity (Kd < 100 nM) Functional (cAMP/Gαq) EC₅₀, efficacy (% control) Partial agonist (EC₅₀ = 1 μM) Computational docking Binding energy (ΔG, kcal/mol) Favors 5-HT₂A (ΔG = -9.2)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
